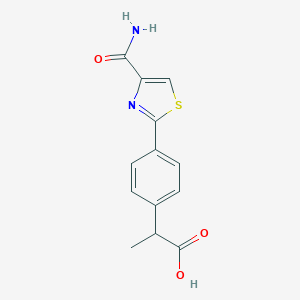
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: The compound has shown promise as an anti-inflammatory agent and a potential treatment for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Propanoic acid derivatives: These compounds have a similar backbone and are used in various chemical and pharmaceutical applications.
Uniqueness
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid is unique due to its specific combination of the thiazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
132483-50-2 |
|---|---|
Molekularformel |
C13H12N2O3S |
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
2-[4-(4-carbamoyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-7(13(17)18)8-2-4-9(5-3-8)12-15-10(6-19-12)11(14)16/h2-7H,1H3,(H2,14,16)(H,17,18) |
InChI-Schlüssel |
LLQLJWQXGJTWCS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















